Desamino Chloro (S)-Fluoxetine
Desamino Chloro (S)-Fluoxetine
Brand Name:
Vulcanchem
CAS No.:
114446-51-4
VCID:
VC21111769
InChI:
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F
Molecular Formula:
C16H14ClF3O
Molecular Weight:
314.73 g/mol
Desamino Chloro (S)-Fluoxetine
CAS No.: 114446-51-4
Cat. No.: VC21111769
Molecular Formula: C16H14ClF3O
Molecular Weight: 314.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114446-51-4 |
|---|---|
| Molecular Formula | C16H14ClF3O |
| Molecular Weight | 314.73 g/mol |
| IUPAC Name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1 |
| Standard InChI Key | VOPIMWRKIKTDPS-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F |
| SMILES | C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator